molecular formula C10H18N2 B1471470 7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane CAS No. 1824405-65-3

7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B1471470
CAS No.: 1824405-65-3
M. Wt: 166.26 g/mol
InChI Key: ZWNSGJDVFNQTDC-UHFFFAOYSA-N
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Description

“7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane” is a complex organic compound. It belongs to the class of compounds known as azabicycloheptanes . These compounds are characterized by a structure that contains a seven-membered ring with two bridgehead carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . The most common method for their synthesis remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring with two bridgehead carbon atoms and one nitrogen atom . The structure of this compound can be determined by X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied extensively. For instance, a sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .

Properties

IUPAC Name

7-pyrrolidin-1-yl-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-6-12(5-1)10-8-3-4-9(10)11-7-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNSGJDVFNQTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2C3CCC2NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 3
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 4
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 5
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 6
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane

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